Methyl hydrogenphosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hydroxy-methoxy-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O3P/c1-4-5(2)3/h1H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRTGZVYPZHCO-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[P+](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929174 | |
| Record name | [Methoxy(oxo)-lambda~5~-phosphanylidene]oxidanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.014 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13590-71-1 | |
| Record name | Phosphonic acid, monomethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [Methoxy(oxo)-lambda~5~-phosphanylidene]oxidanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogenphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Direct Synthesis Pathways and Precursors
The synthesis of methyl hydrogenphosphonate can be achieved through several distinct pathways, starting from readily available phosphorus-containing precursors. These methods primarily focus on the formation of the crucial phosphorus-carbon bond and the establishment of the desired mono-ester configuration.
Synthesis from Phosphorous Acid (H₃PO₃) Derivatives
While a direct one-step synthesis of this compound from phosphorous acid and methanol (B129727) is not the most common route, phosphorous acid serves as a fundamental precursor for derivatives that lead to the target compound. The synthesis typically proceeds through the formation of phosphite (B83602) esters. For instance, phosphorous acid can be converted into phosphorus trichloride (B1173362), which is then used to produce phosphite esters that can be further transformed. Alternatively, transesterification of phosphorous acid with an appropriate orthoformate can yield trialkyl phosphites, which are key starting materials for the Michaelis-Arbuzov reaction.
Utilization of Phosphorus Trichloride as a Starting Material
A prevalent and efficient method for the synthesis of dialkyl phosphonates, which are direct precursors to this compound, involves the use of phosphorus trichloride (PCl₃) chemspider.comresearchgate.net. The reaction of PCl₃ with an alcohol, in this case, methanol, leads to the formation of dimethyl phosphite (also known as dimethyl H-phosphonate).
This reaction is typically carried out by the dropwise addition of PCl₃ to an excess of methanol at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction chemspider.com. The resulting dimethyl phosphite can then be selectively demethylated to yield this compound.
| Reactants | Product | Key Conditions |
| Phosphorus trichloride, Methanol | Dimethyl phosphite | Controlled temperature, typically 0°C to room temperature |
This interactive table summarizes the synthesis of dimethyl phosphite from phosphorus trichloride.
Michaelis-Arbuzov Reaction for Phosphonate (B1237965) Ester Formation
The Michaelis-Arbuzov reaction is a cornerstone in the formation of phosphorus-carbon bonds and a primary method for synthesizing dialkyl alkylphosphonates eurekaselect.comorganic-chemistry.orgwikipedia.org. To synthesize a precursor for this compound, this reaction involves the treatment of a trialkyl phosphite, such as trimethyl phosphite, with a methyl halide, typically methyl iodide rsc.orgwikipedia.org.
The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom in trimethyl phosphite on the electrophilic methyl iodide, forming a phosphonium (B103445) salt intermediate. The displaced iodide anion then attacks one of the methyl groups of the phosphonium salt in an SN2 reaction, leading to the formation of dimethyl methylphosphonate (B1257008) and methyl iodide as a byproduct wikipedia.org.
(CH₃O)₃P + CH₃I → (CH₃O)₂P(O)CH₃ + CH₃I
The resulting dimethyl methylphosphonate is a stable product that can be isolated and subsequently demethylated to afford this compound.
| Trivalent Phosphorus Ester | Alkyl Halide | Product |
| Trimethyl phosphite | Methyl iodide | Dimethyl methylphosphonate |
This interactive table outlines the Michaelis-Arbuzov reaction for the synthesis of dimethyl methylphosphonate.
Palladium-Catalyzed Hirao Coupling Reactions
The Hirao coupling reaction is a powerful palladium-catalyzed cross-coupling method for the formation of a C(sp²)-P bond, typically between an aryl or vinyl halide and a dialkyl phosphite organic-chemistry.org. While this reaction is highly valuable for the synthesis of aryl and vinyl phosphonates, it is not a standard method for the direct synthesis of alkylphosphonates like this compound, which contains a C(sp³)-P bond. However, it is a crucial reaction for the synthesis of derivatives of phosphonates and is therefore mentioned here for its importance in the broader context of phosphonate synthesis.
Demethylation Strategies for Acylphosphonates
A critical step in the synthesis of this compound is the selective demethylation of its diester precursor, dimethyl methylphosphonate. Several strategies have been developed to achieve this transformation with high yields.
One common method involves the use of silyl (B83357) halides, such as bromotrimethylsilane (B50905) (TMSBr) rsc.org. The reaction proceeds by the silylation of the phosphoryl oxygen, followed by the attack of the bromide ion on one of the methyl groups, leading to the formation of a silyl ester intermediate. This intermediate is then readily hydrolyzed to yield the final product, this compound rsc.org.
Another effective method is the use of nucleophilic reagents like sodium ethanethiolate (NaSEt) nih.govresearchgate.net. This reagent selectively cleaves one of the methyl ester groups without affecting the phosphorus-carbon bond. Saponification, which involves the hydrolysis of the diester under basic conditions, can also be employed to produce the mono-methyl phosphonate google.com.
| Demethylation Reagent | Precursor | Product |
| Bromotrimethylsilane (TMSBr) | Dimethyl methylphosphonate | This compound |
| Sodium ethanethiolate (NaSEt) | Dimethyl methylphosphonate | This compound |
| Base (e.g., NaOH) | Dimethyl methylphosphonate | Sodium methylphosphonate |
This interactive table summarizes common demethylation strategies to produce this compound.
Functional Group Interconversions and Derivatization Reactions
This compound possesses two key reactive sites: the acidic P-OH group and the P-H bond of its tautomeric form, which allow for a variety of functional group interconversions and derivatization reactions.
The acidic proton of the hydroxyl group can be readily removed by a base, and the resulting phosphonate anion can act as a nucleophile. A primary reaction of the P-OH group is esterification. This compound can be reacted with various alcohols in the presence of a condensing agent to form mixed phosphonate diesters nih.gov. This is essentially the reverse of the demethylation step and allows for the introduction of different alkoxy groups.
The P-H bond in the phosphite tautomer is also highly reactive. It can undergo addition reactions to unsaturated systems, such as in the Pudovik reaction, which is a Michael-type addition rsc.org. Furthermore, the P-H bond can be oxidized to a P-OH group, converting the H-phosphonate into a phosphate (B84403) derivative .
Formation of Phosphonate Esters and Related Derivatives
The synthesis of phosphonate esters from this compound precursors is a fundamental transformation. One common method involves the condensation of monomethyl phosphonates with alcohols under modified Mitsunobu conditions, using reagents like triphenylphosphine (B44618) and diisopropylazodicarboxylate (B7806520) (DIAD), to yield a phosphonate diester. Subsequent selective demethylation can then produce the desired phosphonic acid monoester. google.com This approach is noted for its generality and tolerance of steric hindrance. google.com
Alternative routes to phosphonate esters include the well-established Michaelis-Arbuzov reaction. wikipedia.orgresearchgate.net Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool, enabling the efficient synthesis of benzylphosphonate diesters from benzyl (B1604629) halides and H-phosphonate diesters. organic-chemistry.org Furthermore, mixed phosphonate diesters can be synthesized from symmetrical dialkyl n-alkylphosphonates by reacting them with various phenols, showcasing the versatility of H-phosphonate chemistry in creating diverse ester derivatives. nih.gov
| Reaction Type | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Modified Mitsunobu Condensation | Alcohol, Triphenylphosphine, DIAD | Phosphonate Diester | google.com |
| Michaelis-Arbuzov Reaction | Alkyl Halide, Trialkyl Phosphite | Phosphonate Ester | wikipedia.orgresearchgate.net |
| Palladium-Catalyzed Cross-Coupling | Benzyl Halide, H-Phosphonate Diester, Pd(OAc)₂, Xantphos | Benzylphosphonate Diester | organic-chemistry.org |
| Phenol Condensation | Phenol, Dialkyl n-Alkylphosphonate | Mixed Phosphonate Diester | nih.gov |
Hydrolytic Stability and Controlled Hydrolysis Pathways
The hydrolysis of phosphonate esters is a critical reaction, often employed as a final step in the synthesis of phosphonic acids. The process for dialkyl phosphonates typically occurs in two consecutive steps. nih.gov For instance, the flame retardant methylphosphonic acid can be prepared via the acidic hydrolysis of dimethyl methylphosphonate. nih.gov
The hydrolysis of dimethyl phosphite (DMP), a closely related compound, has been studied using metal-organic frameworks (MOFs) like Zr-UiO-66 as catalysts. In this process, DMP is hydrolyzed first to this compound and subsequently to phosphonic acid. researchgate.net The reaction is driven by the Lewis-acidic metal sites within the MOF structure. researchgate.net The rate of hydrolysis can be influenced by various factors, including pH, temperature, and the nature of the alkyl and aryl groups attached to the phosphorus atom. nih.govnih.gov Under acidic conditions, the hydrolysis mechanism is typically AAc2, though an AAl1 pathway has been substantiated for substrates with isopropyl groups.
Michael Addition Reactions Involving H-Phosphonates
The phospha-Michael addition, a conjugate addition of H-phosphonates to electron-deficient alkenes, is an atom-efficient method for forming carbon-phosphorus bonds. rsc.orgwikipedia.org This reaction is widely used to synthesize a variety of functionalized phosphonates. rsc.orgresearchgate.net The nucleophile in this reaction is typically a deprotonated H-phosphonate, which attacks the β-carbon of a Michael acceptor, such as an α,β-unsaturated carbonyl compound. rsc.orgmasterorganicchemistry.com
The effectiveness of the reaction is highly dependent on the structure of the Michael acceptor, the substituents on the phosphorus atom, and the reaction conditions. rsc.org Strong organic bases like DBU are often used to catalyze the reaction. For example, the addition of dimethyl phosphonate to acrylamide (B121943) proceeds smoothly in the presence of DBU. rsc.org The reaction can be applied to a wide range of Michael acceptors, including unsaturated esters, amides, and nitriles. rsc.org
Oxidative Coupling Reactions in Complex Molecule Assembly
Oxidative coupling provides a direct method for forming bonds to phosphorus from H-phosphonate precursors. A notable example is the copper-catalyzed oxidative dehydrogenative coupling of H-phosphonates with carboxylic acids, which offers a straightforward and highly efficient route to acyl phosphate esters. rsc.org This transformation demonstrates broad substrate scope and good functional group tolerance. rsc.org
In the context of oligonucleotide synthesis, oxidative coupling is a key step. H-phosphonate monoesters can be coupled with alcohols (e.g., nucleosides) with simultaneous oxidation to form a phosphodiester bond. researchgate.netnih.gov Reagents such as iodine, often in the presence of a base like pyridine, are commonly used as the oxidant. nih.govacs.org The mechanism involves the initial formation of a reactive intermediate, such as a phosphoroiodidate, which is then attacked by the nucleophile. acs.org The stereochemistry of these reactions can be tracked to understand the reaction pathways. researchgate.net
Reactivity with Nucleophilic Reagents (e.g., Amines, Hydrides, Hydroxylamine)
H-phosphonates can react with various nucleophiles. The reaction with amines, known as aminolysis, is a key transformation. For instance, in the synthesis of pronucleotides, an iodine-promoted oxidative coupling of a nucleoside H-phosphonate with an arylamine is used to introduce a phosphoramidate (B1195095) bond. nih.gov The synthesis of amino acid-based phosphonamidates can be achieved by reacting symmetrical dialkyl alkylphosphonates with amino acid methyl ester hydrochlorides in the presence of an organic base like triethylamine. nih.gov This reaction shows high selectivity for the amino group over hydroxyl groups present in amino acids like serine and tyrosine. nih.gov
The reaction of carbonyl diphosphonic acid with hydroxylamine (B1172632) and its O-alkyl derivatives has been shown to result in an unexpected degradation of the P-C-P bridge, leading to cyanophosphonic and phosphoric acids via a Beckmann-like fragmentation. mdpi.com This highlights the unique reactivity imparted by the two phosphonic acid residues on the central carbonyl group. mdpi.com
Reactions with Nitrogen-Containing Substrates (e.g., Urethanes, Acetanilides)
The reactions of H-phosphonates with nitrogen-containing substrates like urethanes and acetanilides have been investigated. Studies on the pyrolytic reaction of dimethyl hydrogen phosphite (a precursor to this compound) show it to be a complex process. The initial reaction appears to be bimolecular, yielding monomethyl phosphorous acid and dimethyl methylphosphonate. researchgate.net Subsequent reactions can lead to a variety of other phosphorus-containing products. The yield of the desired methyl phosphonates in these reactions can be improved by operating at lower temperatures and using a catalyst such as boron trifluoride (BF₃). researchgate.net
Stereoselective and Enantioselective Synthesis Utilizing this compound Derivatives
Significant progress has been made in developing stereoselective and enantioselective transformations using H-phosphonate derivatives. Chiral auxiliaries attached to the phosphorus atom have been successfully employed to control the stereochemical outcome of reactions. rsc.org
Key examples of stereoselective synthesis include:
Michael Additions : Asymmetric phospha-Michael additions of H-phosphonates to nitroalkenes have been developed using chiral ligands and catalysts, yielding β-nitrophosphonates with high diastereoselectivity. rsc.org Similarly, enantioselective Michael additions to vinyl phosphonates have been achieved using bifunctional catalysts that activate the substrate through hydrogen and halogen bonding. nih.gov
Synthesis of α-Hydroxy Phosphonates : Highly enantioselective methods have been established for synthesizing tertiary α-hydroxy phosphonates through organocatalytic cross-aldol reactions of α-ketophosphonates and ketones. scispace.comnih.gov Catalytic asymmetric hydrogenation of enolbenzoate phosphonates also provides an efficient route to enantiomerically enriched α-hydroxy phosphonates. acs.org
Synthesis of α-Amino Phosphonates : Catalytic asymmetric hydrogenation of enamido phosphonates is a promising route to α-amino phosphonates in high enantiomeric purity. acs.org Additionally, enantioselective synthesis of α-aryl α-hydrazino phosphonates has been achieved through the palladium-catalyzed addition of arylboronic acids to formylphosphonate-derived hydrazones. nih.gov
| Reaction Type | Chiral Source/Catalyst | Product | Selectivity | Reference |
|---|---|---|---|---|
| Michael Addition | (R,R)-TADDOL H-phosphonate / Et₂Zn | β-Nitrophosphonates | High diastereoselectivity | rsc.org |
| Cross Aldol Reaction | L-proline | Tertiary α-Hydroxy Phosphonates | Up to 99% ee | nih.gov |
| Asymmetric Hydrogenation | DuPHOS-Rh catalysts | α-Hydroxy Phosphonates | High enantioselectivity | acs.org |
| Pd-Catalyzed Arylation | Pyridine–hydrazone N,N-ligands / Pd(TFA)₂ | α-Aryl α-Hydrazino Phosphonates | Up to 99% ee | nih.gov |
H-Phosphonate Approach in Complex Molecular Synthesis
The H-phosphonate approach is a powerful and versatile method in synthetic organic chemistry, particularly for the formation of phosphorus-containing linkages. This methodology revolves around the reactivity of H-phosphonate monoesters, which are stable, yet readily activated intermediates for the creation of phosphodiester and phosphonate analogs. The use of this compound and its derivatives is central to many of these transformations, enabling the synthesis of a wide array of complex molecules with tailored properties.
Oligonucleotide and Nucleic Acid Chemical Synthesis
The chemical synthesis of oligonucleotides and their analogs is a cornerstone of modern biotechnology and therapeutic development. The H-phosphonate method offers a streamlined alternative to other synthetic strategies, such as the phosphoramidite (B1245037) approach. In this context, this compound derivatives serve as key building blocks for introducing methylphosphonate modifications into the nucleic acid backbone. These modifications, where a non-bridging oxygen atom in the phosphate group is replaced by a methyl group, confer unique and advantageous properties to the resulting oligonucleotides.
The introduction of a methylphosphonate linkage results in an electrically neutral backbone, in contrast to the negatively charged phosphodiester backbone of natural DNA and RNA. biosyn.com This neutrality can enhance the intracellular transport of these modified oligonucleotides. biosyn.comgenelink.com Furthermore, the P-C bond in the methylphosphonate linkage is highly resistant to degradation by nucleases, which are enzymes that cleave phosphodiester bonds. biosyn.combiosyn.com This increased stability makes methylphosphonate oligonucleotides promising candidates for antisense therapies, where they are designed to bind to specific mRNA sequences and inhibit protein expression. biosyn.com
However, the presence of methylphosphonate linkages can also influence the biophysical properties of the oligonucleotide. It can lower the melting temperature (Tm) of the duplex formed with its target sequence and may interfere with the activation of RNase H, an enzyme crucial for the mechanism of action of some antisense agents. biosyn.comgenelink.com The synthesis of methylphosphonate oligonucleotides can be achieved using automated solid-phase synthesizers, often employing methylphosphonamidite monomers in a manner analogous to standard phosphoramidite chemistry. biosyn.comnih.gov
The foundational step in the synthesis of methylphosphonate-containing oligonucleotides is the phosphonylation of a nucleoside. This involves the formation of a P-O bond between the phosphorus center of a methylphosphonate derivative and a hydroxyl group of the nucleoside, typically at the 3' or 5' position. A key class of monomers for this purpose is protected 2'-deoxyribonucleoside-O-methyl-(H)-phosphinates. nih.gov These compounds are compatible with solid-phase H-phosphonate chemistry and serve as efficient building blocks for the introduction of methylphosphonate linkages. nih.gov
The H-phosphonate chemistry allows for the coupling of a nucleoside H-phosphonate monoester with the 5'-hydroxyl group of a support-bound nucleoside. nih.gov The resulting H-phosphonate diester is then oxidized to form the stable phosphodiester or, in this case, the methylphosphonate linkage. A significant advantage of the H-phosphonate method is that the starting nucleoside H-phosphonate monoesters are generally stable and easy to handle. researchgate.net
The synthesis of chirally pure methylphosphonate oligonucleotides is also an area of active research. The phosphorus atom in a methylphosphonate linkage is a stereocenter, existing in either an RP or SP configuration. The stereochemistry at this position can significantly impact the hybridization properties and biological activity of the oligonucleotide. nih.govnih.gov Researchers have developed methods to synthesize chiral RP methylphosphonate dinucleotides that can be used as synthons in automated oligonucleotide synthesis to produce oligonucleotides with defined stereochemistry at the phosphorus backbone. nih.govnih.gov Oligonucleotides prepared with these RP chiral synthons have been shown to bind to RNA with significantly higher affinity than their racemic counterparts. nih.govnih.gov
Table 1: Comparison of Synthetic Approaches for Methylphosphonate Oligonucleotides
| Feature | H-Phosphonate Chemistry | Phosphoramidite Chemistry |
|---|---|---|
| Key Monomer | Nucleoside H-phosphonate monoester | Nucleoside phosphoramidite |
| Activation | Acyl chlorides or other condensing agents | Tetrazole or other acidic activators |
| Intermediate Linkage | H-phosphonate diester | Phosphite triester |
| Oxidation Step | Typically performed once at the end of synthesis | Performed after each coupling cycle |
| Stability of Monomers | Generally stable and easy to handle | Sensitive to moisture and oxidation |
| Chiral Control | Can be achieved with chiral synthons | Can be achieved with chiral synthons |
This compound derivatives are instrumental in the synthesis of nucleotide prodrugs. Nucleotide analogs are often potent antiviral or anticancer agents, but their therapeutic efficacy can be limited by poor cellular permeability due to the negative charge of the phosphate group. To overcome this, the phosphate or phosphonate moiety is often masked with biolabile protecting groups, creating a neutral prodrug that can more readily cross cell membranes. Once inside the cell, these protecting groups are cleaved by cellular enzymes to release the active nucleotide analog.
A common strategy involves the use of pivaloyloxymethyl (POM) groups to protect the phosphonate. nih.govacs.org The synthesis of these prodrugs can be achieved by coupling the phosphonic acid of the nucleoside analog with a reagent like chloromethyl pivalate. acs.orgnih.gov For instance, the synthesis of 5′-methylene-bis(pivaloyloxymethyl)(POM)phosphonate furanonucleoside prodrugs has been reported, utilizing a Horner-Wadsworth-Emmons reaction as a key step. nih.gov This approach allows for the efficient and versatile synthesis of metabolically stable phosphonate prodrugs. nih.gov
The H-phosphonate chemistry provides a convenient route for the synthesis of these prodrugs. frontiersin.org A therapeutic nucleoside analog can be phosphonylated to its corresponding H-phosphonate, which then serves as a versatile intermediate. This intermediate can be converted into the desired P(V) prodrug through various chemical transformations. frontiersin.org The choice of phosphonylating agent is crucial and can be tailored based on the specific nucleoside substrate to facilitate product isolation and improve reaction efficiency. frontiersin.org
Table 2: Examples of Protecting Groups in Nucleotide Prodrugs
| Protecting Group | Abbreviation | Cleavage Mechanism |
|---|---|---|
| Pivaloyloxymethyl | POM | Esterase-mediated cleavage |
| Isopropyloxymethyl carbonate | POC | Esterase-mediated cleavage |
| Amino Acid Phosphoramidates | --- | Esterase and phosphoramidase activity |
| (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl | ODOL | Esterase-mediated cleavage |
While the direct incorporation of modified monomers during solid-phase synthesis is the most common method for producing functionalized oligonucleotides, post-synthetic modification offers a complementary approach. This strategy involves the chemical modification of an oligonucleotide after it has been synthesized and cleaved from the solid support. This can be particularly useful for introducing functionalities that are not compatible with the conditions of automated DNA/RNA synthesis.
The development of efficient and mild methods for the direct, late-stage functionalization of nucleosides, nucleotides, and oligonucleotides is an area of ongoing research. researchgate.net These methods aim to provide greater flexibility in the design and synthesis of complex oligonucleotide conjugates for various therapeutic and diagnostic applications. researchgate.net
Polymer Modification and Functionalization Chemistry
The principles of H-phosphonate chemistry, including the use of this compound derivatives, extend beyond oligonucleotide synthesis to the broader field of polymer chemistry. This includes the modification of polymer supports used in solid-phase synthesis and the creation of novel polymers with phosphorus-containing functional groups.
The H-phosphonate method has been adapted for oligonucleotide synthesis on various polymer supports. nih.gov The efficiency of the internucleotide condensation reaction can be influenced by the choice of solvent and other reaction conditions, and modifications to the standard protocols have been developed to minimize side reactions. nih.gov
More broadly, phosphonate-containing monomers can be polymerized to create materials with unique properties. For example, the RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of dimethyl(methacryloyloxy)methyl phosphonate has been reported. researchgate.net This allows for the synthesis of well-defined polymers with phosphonate groups. These polymers can be further modified, for instance, by converting the phosphonate esters into phosphonic acids, to create materials with applications in areas such as dental adhesives, flame retardants, and biomaterials. researchgate.net
The Kabachnik-Fields reaction is another powerful tool for the functionalization of polymers with aminophosphonate groups. This one-pot, three-component reaction involves a polymeric amine, an aldehyde, and a phosphite. mdpi.com This approach has been used to modify acrylonitrile-divinylbenzene copolymers, introducing aminophosphonate functionalities that can impart properties such as antibacterial activity. mdpi.com
Elucidation of Reaction Mechanisms
Hydrogen-transfer reactions are fundamental in organic synthesis, providing a method for the reduction of unsaturated compounds. In the context of organophosphorus compounds like this compound, transfer hydrogenation offers an alternative to using molecular hydrogen, employing a hydrogen donor molecule in the presence of a catalyst. wikipedia.orgnih.gov The hydrogen donor, often a compound like isopropanol or formic acid, transfers hydrogen to the substrate. wikipedia.org
Catalysts for these reactions are typically based on transition metals such as ruthenium, rhodium, and iridium. wikipedia.orgnih.gov The general mechanism for a metal-catalyzed transfer hydrogenation involves the coordination of the hydrogen donor to the metal center, followed by the formation of a metal-hydride intermediate. nih.gov This intermediate then delivers the hydride to the unsaturated substrate. For instance, in the reduction of a carbonyl group, the metal-hydride would transfer a hydrogen to the carbon of the C=O bond.
A proposed catalytic cycle for the transfer hydrogenation of an unsaturated compound using an iridium catalyst and isopropanol as the hydrogen donor begins with the generation of an unsaturated 16-electron complex. nih.gov This species interacts with isopropanol, leading to the formation of an alkoxy iridium intermediate. A subsequent β-elimination step produces an iridium hydride species and acetone. nih.gov The unsaturated substrate then inserts into the metal-hydride bond, and the transfer of hydrogen takes place. nih.gov
While specific studies on the hydrogen-transfer reactions of this compound are not extensively detailed in the provided search results, the general principles of transfer hydrogenation can be applied. The P=O bond in this compound could potentially act as a hydrogen acceptor under certain catalytic conditions, although this is less common than the reduction of carbon-heteroatom double bonds. The reactivity would be influenced by the nature of the catalyst, the hydrogen donor, and the reaction conditions.
The catalytic pathways involving this compound and related compounds often feature the formation of key intermediates that dictate the reaction outcome. For example, in the synthesis of H-phosphonate diesters, which is a crucial step in oligonucleotide synthesis, the activation of a hydrogenphosphonate monoester with a coupling agent like an acyl chloride leads to the formation of reactive intermediates. researchgate.net One such identified intermediate is the H-phosphono-acyl mixed anhydride. researchgate.net
The activation of methyl donors is a critical aspect of these catalytic reactions. In some methyltransferases, this activation is achieved through the protonation of the N5 group of methyltetrahydrofolate (MTHF), which makes the methyl group more electrophilic and ready for attack by a nucleophile like the Co(I) in cobalamin. nih.govresearchgate.net
Computational studies using Density Functional Theory (DFT) have been employed to investigate the energetics and mechanisms of methyl transfer reactions. mdpi.com These studies can elucidate the geometry of transition states and the influence of ligands and solvents on the reaction pathway. mdpi.com For instance, in a model reaction for acetyl coenzyme A synthase, DFT calculations showed that the methyl transfer from a cobalt complex to a nickel complex is an exothermic process. mdpi.com
Phosphonates, including this compound derivatives, are recognized as effective enzyme inhibitors due to their structural similarity to the tetrahedral transition states of substrate hydrolysis. researchgate.net Enzymes often catalyze reactions by binding more tightly to the transition state than to the substrate or product. researchgate.net Phosphonates can mimic this high-energy intermediate state, leading to strong binding and competitive inhibition. researchgate.netpatsnap.com
The key difference between a phosphate ester and a phosphonate is the replacement of an oxygen atom with a carbon atom. This P-C bond is significantly more stable to hydrolysis than the P-O bond in phosphates, making phosphonates excellent isosteric analogues of phosphate substrates. researchgate.net This stability allows them to act as inhibitors for enzymes that process phosphate-containing substrates, such as phosphatases and kinases. researchgate.net
The mechanism of inhibition by organophosphate esters, a class to which this compound is related, involves the formation of a stable complex with the enzyme. nih.gov For example, in proteolytic enzymes, the phosphorus atom can form a stable pentacoordinate intermediate with active site residues, which is analogous to the transient tetrahedral intermediate formed during peptide bond hydrolysis. nih.gov This stable enzyme-inhibitor complex effectively blocks the enzyme's catalytic activity.
The effectiveness of phosphonate inhibitors can be enhanced by modifying their structure, for instance, by introducing fluorine atoms on the α-methylene group. researchgate.net This modification can lower the pKa of the phosphonate, making its electronic properties more similar to those of a phosphate group and potentially increasing its binding affinity to the enzyme's active site. researchgate.net
Below is a table summarizing the types of enzyme inhibition:
| Inhibition Type | Mechanism | Effect on Vmax | Effect on Km |
|---|---|---|---|
| Competitive | Inhibitor binds to the active site, competing with the substrate. patsnap.com | Unchanged youtube.com | Increases youtube.com |
| Non-competitive | Inhibitor binds to an allosteric site, changing the enzyme's conformation. patsnap.com | Decreases youtube.com | Unchanged youtube.com |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. patsnap.com | Decreases youtube.com | Decreases youtube.com |
| Mixed | Inhibitor can bind to either the enzyme or the enzyme-substrate complex. patsnap.com | Decreases | Can increase or decrease |
The hydrolysis of phosphonate esters, such as this compound, can proceed through different mechanisms depending on the reaction conditions, particularly the pH. viu.ca Both acid-catalyzed and base-catalyzed pathways are significant.
Under acidic conditions, the hydrolysis of methyl dialkylphosphinates has been shown to proceed via a rarely observed AAl2 mechanism. nih.gov This mechanism involves the participation of a water molecule in the rate-determining step and cleavage of the carbon-oxygen (C-O) bond. nih.gov In contrast, the more common AAc2 mechanism for ester hydrolysis involves cleavage of the phosphorus-oxygen (P-O) bond. The preference for C-O versus P-O cleavage can be influenced by the substituents on both the phosphorus atom and the alkyl group of the ester. viu.ca For instance, acid-catalyzed hydrolysis tends to favor C-O cleavage, while base-catalyzed hydrolysis often results in P-O cleavage. viu.ca
The rate of acid-catalyzed hydrolysis of phosphonates can be influenced by the concentration of the acid. Studies on methyl methyl-arylphosphinates have shown that the hydrolysis rate is optimal at a certain acid concentration, beyond which the reaction may be inhibited. nih.gov
Under basic conditions, the hydrolysis of esters is generally a one-way reaction, which is an advantage over the reversible acid-catalyzed hydrolysis. chemguide.co.uk The mechanism typically involves a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center, leading to P-O bond cleavage in an SN2-like direct displacement. viu.ca Alternatively, if there is a suitable leaving group on the alkyl portion of the ester, an SN2 reaction at the carbon atom can occur, with the phosphonate anion acting as the leaving group. viu.ca
The following table summarizes the key aspects of acid- and base-catalyzed hydrolysis of phosphonate esters:
| Condition | Typical Mechanism | Bond Cleavage | Reversibility |
|---|---|---|---|
| Acid-Catalyzed | AAl2 (for some methyl esters) nih.gov | C-O viu.canih.gov | Reversible chemguide.co.uk |
| Base-Catalyzed | SN2-like at Phosphorus viu.ca | P-O viu.ca | Irreversible chemguide.co.uk |
The study of reaction mechanisms heavily relies on the identification and characterization of transient, reactive intermediates. lumenlearning.com These species are often present in low concentrations and have short lifetimes, making their detection challenging. lumenlearning.com Various spectroscopic techniques and chemical trapping methods are employed to prove their existence. lumenlearning.com
In the context of reactions involving H-phosphonates, such as in oligonucleotide synthesis, reactive intermediates play a crucial role. researchgate.netrsc.org When an H-phosphonate monoester is activated with a coupling agent like diphenylchlorophosphate, several intermediates can be formed. researchgate.net In the absence of a base, the activation of ethyl H-phosphonate with this coupling agent is thought to proceed through the formation of a bis diethyl pyro-di-H-phosphonate intermediate. researchgate.netrsc.org The presence of a base like pyridine can alter the reaction pathway, acting as a nucleophilic catalyst to form a pyridinium adduct with the coupling agent. researchgate.netrsc.org
The characterization of these intermediates often involves techniques like NMR spectroscopy. By monitoring the reaction mixture over time, the appearance and disappearance of signals corresponding to different phosphorus-containing species can provide evidence for the formation of intermediates.
Common features of reactive intermediates include:
Low concentration relative to reactants and products. lumenlearning.com
Often generated from the decomposition of a chemical compound. lumenlearning.com
Their existence can sometimes be confirmed by spectroscopic methods. lumenlearning.com
They can be stabilized by resonance or conjugation. lumenlearning.com
Chemical trapping experiments can be used to infer their presence. lumenlearning.com
In the broader context of organic chemistry, common reactive intermediates include carbocations, carbanions, free radicals, and carbenes. lumenlearning.com The principles used to study these classic intermediates are also applicable to the investigation of intermediates in organophosphorus chemistry.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for investigating the structure, properties, and reactivity of molecules like this compound. These methods allow for the detailed examination of reaction mechanisms, the characterization of transition states, and the prediction of molecular properties at an atomic level.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying electronic structure. mdpi.com It has been applied to investigate the mechanism and energetics of methyl transfer reactions relevant to biological systems. mdpi.com For example, DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products and characterizing the transition state structures. mdpi.com Such studies can also reveal the influence of intermolecular interactions and solvent effects on the reaction. mdpi.com
Molecular modeling can also be used to study the interactions of phosphonates with biological macromolecules. For instance, computational methods can be used to model the binding of a phosphonate inhibitor to the active site of an enzyme. This can provide insights into the specific interactions, such as hydrogen bonds, that are responsible for the inhibitory activity. nih.gov
In the study of materials, computational methods are used to predict the properties of metal-phosphonate frameworks. For example, calculations can estimate the interlayer interaction energies in layered metal phosphonates, providing information about the stability of the crystal structure. rsc.org Computational screening of large numbers of potential structures, such as metal-organic frameworks (MOFs), can be used to identify promising candidates for applications like hydrogen storage. rsc.org
The table below lists some common computational methods and their applications in studying compounds like this compound:
| Method | Description | Applications |
|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. mdpi.com | Elucidation of reaction mechanisms, calculation of reaction energetics, prediction of spectroscopic properties. mdpi.com |
| Molecular Dynamics (MD) | A simulation method for studying the physical movements of atoms and molecules over time. | Conformational analysis, studying the dynamics of enzyme-inhibitor binding, simulating the behavior of materials. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, reactive part of a system with quantum mechanics and the rest with molecular mechanics. | Modeling enzymatic reactions, studying reactions in solution or in complex environments. |
Advanced Analytical Methodologies for Characterization and Mechanistic Studies
Spectroscopic Techniques
Spectroscopic methods are fundamental in probing the molecular structure and properties of methyl hydrogenphosphonate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds. slideshare.netjchps.com For this compound, ¹H, ¹³C, and ³¹P NMR each provide unique and complementary information.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the proton directly attached to the phosphorus atom. The chemical shift of the methyl protons (CH₃) is influenced by the adjacent oxygen and phosphorus atoms. The P-H proton signal is typically a doublet due to coupling with the phosphorus nucleus.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon environment within the molecule. The methyl carbon of this compound will exhibit a characteristic chemical shift, influenced by its direct attachment to an oxygen atom which is, in turn, bonded to the phosphorus center. oregonstate.edulibretexts.org
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly valuable for studying phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. wikipedia.org The chemical shift of the phosphorus atom in this compound is highly sensitive to its electronic environment and can be used to monitor its transformation during chemical reactions. nih.govresearchgate.net The coupling between the phosphorus nucleus and the directly attached proton (¹JP-H) provides definitive structural information. huji.ac.il One-bond P-H coupling constants are typically in the range of 600 to 700 Hz. huji.ac.il
Mechanistic insights can be gained by monitoring changes in the NMR spectra over time. For instance, the disappearance of the this compound signals and the appearance of new signals can track the progress of hydrolysis or other reactions, allowing for the identification of intermediates and final products. rsc.org
Predicted NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
|---|---|---|---|---|
| ¹H | ~3.6 | Doublet | ³JH-P ~10-12 Hz | -OCH₃ |
| ¹H | ~6.8 | Doublet | ¹JH-P ~600-700 Hz | P-H |
| ¹³C | ~50 | Doublet | ²JC-P | -OCH₃ |
| ³¹P | Variable, dependent on solvent and pH | P |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. uhcl.edumdpi.com These methods are crucial for identifying functional groups and characterizing the bonding in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its various bonds. Key vibrational modes include:
P-H stretching: A strong, sharp band typically appears in the region of 2350-2450 cm⁻¹.
P=O stretching: A very strong absorption is expected between 1200 and 1260 cm⁻¹.
P-O-C stretching: These vibrations give rise to strong bands in the 1000-1100 cm⁻¹ region.
C-H stretching and bending: Vibrations associated with the methyl group are observed in their characteristic regions.
These vibrational techniques are not only useful for structural identification but can also be used to study intermolecular interactions, such as hydrogen bonding, and to monitor chemical reactions.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| P-H Stretch | 2350-2450 | Strong | Medium |
| C-H Stretch | 2850-3000 | Medium | Strong |
| P=O Stretch | 1200-1260 | Very Strong | Weak |
| P-O-C Stretch | 1000-1100 | Strong | Medium |
| CH₃ Bending | 1400-1470 | Medium | Medium |
Photoionization and Photoelectron Photoion Coincidence (PEPICO) spectroscopy are powerful techniques for studying the electronic structure and dissociation dynamics of molecules in the gas phase. wikipedia.org These methods can be applied to identify and characterize transient intermediates that may be formed during the thermal decomposition or reaction of this compound. By ionizing the molecule and analyzing the resulting electrons and ions in coincidence, detailed information about the energetics and fragmentation pathways can be obtained. usfca.edu This is particularly useful for understanding complex reaction mechanisms that are not easily accessible through solution-phase studies.
X-ray Absorption Spectroscopy (XAS) is a technique that can provide information about the local electronic and geometric structure of a specific element within a molecule. acs.orgnih.govresearchgate.net By tuning the X-ray energy to the phosphorus K-edge, it is possible to probe the environment of the phosphorus atom in this compound. nih.gov XAS is particularly valuable for in situ studies, allowing for the monitoring of changes in the phosphorus coordination and oxidation state during a chemical reaction in real-time. escholarship.orgresearchgate.netresearchgate.net This can provide crucial insights into reaction intermediates and transition states that are difficult to observe with other techniques. nih.gov
Chromatographic and Mass Spectrometric Techniques
Chromatography and mass spectrometry are essential tools for the separation, identification, and quantification of volatile and non-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile organic compounds. cromlab-instruments.esresearchgate.net It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.govmdpi.com For the analysis of this compound, which is a relatively volatile compound, GC-MS can be used to determine its purity and to identify any volatile impurities or degradation products. analysis.rs The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can be used for its unambiguous identification. Derivatization techniques, such as silylation or methylation, can be employed to enhance the volatility and thermal stability of organophosphorus acids, facilitating their analysis by GC-MS. mdpi.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Separation and Identification
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and versatile technique for the separation and identification of polar compounds like this compound and its analogues from complex matrices. nih.gov This method combines the efficient separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
In a typical application, reverse-phase chromatography is employed for the separation of components. zldm.ru For instance, a method developed for analyzing related alkylphosphonic acids, which are decomposition byproducts of certain chemical agents, utilizes a reversed-phase anion-exchange column. sielc.com This approach is compatible with mass spectrometry and allows for the effective retention and separation of polar, acidic compounds like methylphosphonic acid in aqueous samples. sielc.com
The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the target analyte is selected, fragmented, and the resulting product ions are detected. This process provides a high degree of certainty in identification. For example, in the analysis of methylphosphonic acid (MPA) and its esters, fragmentation mass spectra of the deprotonated molecules are used for confirmation. zldm.ru The high resolution offered by modern mass spectrometers further aids in the accurate identification of the analytes. zldm.ru
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Enhanced Sensitivity
Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (UPLC-MS/MS), represents a significant advancement over conventional HPLC, offering enhanced sensitivity, resolution, and speed of analysis. dshs-koeln.de The use of smaller stationary phase particles (typically sub-2 µm) in UPLC columns allows for higher mobile phase linear velocities without sacrificing separation efficiency. This results in sharper, narrower peaks, which leads to increased signal-to-noise ratios and, consequently, enhanced sensitivity.
The application of UPLC-MS/MS is particularly beneficial for the rapid screening and quantification of trace-level analytes in complex samples. dshs-koeln.de By significantly reducing analysis times, often by a factor of 5 or more compared to traditional HPLC, UPLC enables higher sample throughput. dshs-koeln.de For instance, a screening method for 44 different compounds was achieved within a 10-minute analysis time using UPLC-MS/MS. dshs-koeln.de This efficiency is critical in studies requiring the analysis of a large number of samples. The combination of UPLC with high-resolution mass spectrometry offers a fast, efficient, and highly reproducible tool for profiling chemical compounds. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used for determining the elemental composition of samples. youtube.com It is capable of detecting and quantifying most elements of the periodic table at trace and ultra-trace concentrations, often down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. youtube.comesogu.edu.tr For a compound like this compound (CH₅O₃P), ICP-MS is the ideal method for the precise quantification of phosphorus.
The principle of ICP-MS involves introducing a sample, typically in liquid form, into a high-temperature argon plasma (around 6,000–10,000 K). esogu.edu.tranalytik-jena.com The intense heat of the plasma atomizes the sample and then ionizes the resulting atoms. fraunhofer.de These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. esogu.edu.tr
Compared to other elemental analysis techniques like atomic absorption spectrometry, ICP-MS offers several advantages, including superior precision, sensitivity, and the ability to measure multiple elements simultaneously. nih.gov Technical advancements, such as collision/reaction cells, have been developed to mitigate spectral interferences, further improving the accuracy of the analysis. nih.gov The technique's robustness and versatility have established it as a powerful method for inorganic elemental analysis in a wide array of industries. analytik-jena.com
Table 1: Comparison of Elemental Analysis Techniques
| Feature | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Atomic Absorption Spectrometry (AAS) |
|---|---|---|
| Principle | Ionization in high-temperature plasma followed by mass separation. analytik-jena.com | Absorption of optical radiation by free atoms in the gaseous state. |
| Sensitivity | High (ppb to ppt (B1677978) levels). esogu.edu.tr | Moderate (ppm to ppb levels). |
| Multi-element Capability | Excellent, simultaneous analysis of multiple elements. nih.gov | Typically single-element analysis. |
| Interferences | Can have spectral (isobaric, polyatomic) and non-spectral interferences; often corrected with collision/reaction cells. nih.gov | Primarily spectral and chemical interferences. |
| Throughput | High. | Lower. |
Time-of-Flight Mass Spectrometry (TOF-MS) for High-Resolution Mass Analysis
Time-of-Flight Mass Spectrometry (TOF-MS) is a method of mass analysis that determines the mass-to-charge ratio of an ion by measuring the time it takes to travel a known distance. wikipedia.org Ions are accelerated by an electric field, giving them all the same kinetic energy. wikipedia.org Consequently, lighter ions travel faster and reach the detector sooner than heavier ions. wikipedia.org
A key advantage of TOF-MS is its ability to achieve very high mass resolution, which is the capacity to distinguish between two peaks of slightly different mass-to-charge ratios. spectroscopyonline.com High-resolution TOF-MS can achieve mass resolving powers of up to 300,000. uni-giessen.de This capability is crucial for unambiguously determining the elemental composition of a compound like this compound by providing a highly accurate mass measurement. spectroscopyonline.com The combination of mass accuracy and isotopic fidelity allows for confident formula assignment. spectroscopyonline.com
Recent advancements, such as multi-reflection TOF-MS (MR-TOF-MS), have further enhanced resolution by extending the ion flight path to over a kilometer within a compact instrument, achieving resolutions exceeding 100,000 within milliseconds. uni-giessen.denih.gov This makes TOF-MS a powerful tool for analyzing complex mixtures and accurately identifying unknown compounds. spectroscopyonline.com
Hyphenated and In Situ Analytical Approaches for Complex Systems
To analyze this compound and its transformation products within complex environmental or biological systems, hyphenated and in situ analytical approaches are indispensable. These methods integrate multiple analytical platforms to achieve higher throughput and more confident characterization of analytes. frontiersin.org
One such powerful combination is the integration of liquid chromatography with mass spectrometry (LC-MS), which has become a dominant technique in metabolomics and environmental analysis due to its high specificity, sensitivity, and depth of coverage. frontiersin.org Further hyphenation, such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance (UHPLC-MS-SPE-NMR), allows for the automated purification and subsequent structural elucidation of targeted metabolites or degradation products. frontiersin.org In this workflow, UHPLC-MS is used for initial detection and putative identification, after which the specific compound of interest can be isolated using SPE and its structure definitively confirmed by NMR. frontiersin.org
The coupling of separation techniques like HPLC or UPLC with high-resolution mass spectrometry (HRMS), such as TOF-MS or Orbitrap-MS, is particularly effective for screening complex matrices. sepscience.comnih.gov This approach allows for the identification of known and unknown compounds through accurate mass measurements and fragmentation patterns. For instance, a UHPLC-HRMS method can be used for a full-scan data-dependent analysis where the instrument identifies substances over a wide mass range and automatically triggers fragmentation (MS2) for structural confirmation. nih.gov These integrated systems provide comprehensive data, combining chromatographic separation with high-resolution mass analysis, which is essential for detailed mechanistic studies in complex systems.
Research Applications in Catalysis and Materials Science
Catalytic Applications and Catalyst Design
The utility of methyl hydrogenphosphonate and related phosphonate (B1237965) compounds spans various domains of catalysis, from activating organic molecules in metal-free environments to serving as essential components in sophisticated metal-based and nanomaterial catalytic systems.
Chiral phosphoric acids, a class of compounds to which this compound is structurally related, have emerged as powerful Brønsted acid organocatalysts. These catalysts are highly effective in a multitude of enantioselective transformations due to their ability to form well-organized, hydrogen-bond-donating interactions with substrates. The acidity of the phosphoric acid moiety can be finely tuned by modifying the substituents on the phosphorus atom, influencing both catalytic activity and stereoselectivity.
Phosphonate-modified materials can also serve as solid Brønsted acid catalysts. For instance, incorporating phosphonic acid groups into the structure of metal-organic frameworks (MOFs) like UiO-66 creates stable and active solid acid catalysts. These materials have demonstrated effectiveness in reactions such as the dehydration of alcohols and the dehydra-decyclization of biomass-derived molecules like 2-methyltetrahydrofuran. nih.govresearchgate.net
| Catalyst Type | Reaction | Substrate Scope | Reference |
| Chiral Phosphoric Acids | Asymmetric Propargylation | Aldehydes | nih.gov |
| Phosphonate-Modified UiO-66 | Dehydra-decyclization | 2-Methyltetrahydrofuran | nih.govresearchgate.net |
| Chiral Phosphoric Acids | Friedel-Crafts Reactions | Indoles, Pyrroles | acs.org |
Phosphonates play a crucial role as ligands and substrates in a variety of metal-catalyzed reactions. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, aryl phosphonates can be utilized as coupling partners to form axially chiral biaryl compounds with high enantioselectivity. mit.edu The development of these reactions is significant for the synthesis of complex molecules with specific stereochemical arrangements.
| Metal | Reaction Type | Role of Phosphonate | Example Application | Reference |
| Palladium | Suzuki-Miyaura Coupling | Substrate (Aryl Phosphonate) | Synthesis of Axially Chiral Biaryls | mit.edu |
| Palladium | Heck Coupling | Ligand/Substrate | C-C Bond Formation | scispace.com |
| Palladium | Methylation | Substrate (Aryl Boronate Ester) | Synthesis of Methylated Arenes | nih.gov |
| Lanthanides (La, Nd, Dy) | Ligand Synthesis | Ligand | Formation of Coordination Polymers | d-nb.infotaylorfrancis.com |
The immobilization of catalytically active species onto solid supports is a cornerstone of green chemistry, facilitating catalyst recovery and reuse. The phosphonate group is an excellent anchor for grafting catalysts onto various supports. Metal phosphonates themselves can act as robust heterogeneous catalysts. For example, cobalt-phosphonate networks have been shown to efficiently catalyze the chemical fixation of CO2 into cyclic carbonates under mild, solvent-free conditions. rsc.orgresearchgate.net
Furthermore, phosphonate-containing ligands can be used to immobilize metal complexes on nanomaterials. Rhodium complexes with phosphonate-functionalized bipyridine ligands supported on titanium oxide have been used for the chemoselective hydrogenation of unsaturated ketones. scispace.com In the realm of nanomaterials, poly(methylvinylphosphonate), a polymer derived from a this compound analogue, has been employed as a coating for magnetite nanoparticles, ensuring their stability in aqueous suspensions. mdpi.com
| Catalyst System | Support/Material | Reaction Catalyzed | Key Feature | Reference |
| Cobalt-Phosphonate Network | Metal Phosphonate | CO2 Cycloaddition | Recyclable, Solvent-Free | rsc.orgresearchgate.net |
| Rhodium-Bipyridine Complex | Titanium Oxide | Chemoselective Hydrogenation | Immobilized Homogeneous Catalyst | scispace.com |
| Poly(methylvinylphosphonate) | Magnetite Nanoparticles | N/A (Coating) | Enhanced Stability of Nanoparticles | mdpi.com |
| Palladium Nanoparticles | Zirconium Organocarboxyphosphonate | Suzuki-Miyaura Coupling | High Efficiency and Recyclability | scispace.com |
The synthesis of single-enantiomer pharmaceuticals and agrochemicals has driven significant research into asymmetric catalysis. Derivatives of this compound are integral to several enantioselective transformations. For instance, rhodium complexes with chiral diphosphine ligands are highly effective for the asymmetric hydrogenation of α,β-unsaturated phosphonates, yielding optically active phosphonic acid derivatives that are precursors to biologically active molecules. nih.gov
Organocatalytic methods have also been developed for the enantioselective synthesis of chiral phosphonates. The L-proline-catalyzed cross-aldol reaction of α-ketophosphonates with ketones produces tertiary α-hydroxyphosphonates with high enantiomeric purity. nih.gov Similarly, the enantioselective Michael addition to vinyl phosphonates can be achieved using catalysts that operate through hydrogen bonding and halogen bonding interactions. nih.gov
| Reaction Type | Catalyst | Substrate | Product | Enantioselectivity (ee) | Reference |
| Asymmetric Hydrogenation | Rh-BisP* Complex | Dimethyl α-acetylaminoethenephosphonate | (R)-configuration product | 90% | nih.gov |
| Cross-Aldol Reaction | L-Proline | Diethyl acetylphosphonate and Cyclohexanone | Tertiary α-hydroxyphosphonate | up to 97% | nih.gov |
| Michael Addition | Halogen-Bonding Catalyst | Vinyl Phosphonate and Malononitrile | Chiral Phosphonate Adduct | up to 92% | nih.gov |
| Hydrophosphonylation | Al(Salalen) Complex | Aldehydes and Dimethyl Phosphite (B83602) | α-hydroxyphosphonates | up to 90% | mdpi.com |
Transition metal phosphides and phosphonates are emerging as a promising class of materials for electrocatalysis, particularly for energy-related reactions such as the oxygen evolution reaction (OER), hydrogen evolution reaction (HER), and oxygen reduction reaction (ORR). These materials are valued for their tunable electronic structures, diverse coordination environments, and stability, making them potential low-cost alternatives to precious metal catalysts. The design strategies for these electrocatalysts focus on optimizing the coordination of the metal center, modifying the electronic structure, increasing the density of active sites, and creating heterostructures to enhance performance. While specific research on this compound in this context is nascent, the broader class of metal phosphonates provides a platform for developing efficient electrocatalysts for future energy conversion and storage technologies.
Materials Science Innovations
The unique chemical characteristics of this compound and its derivatives make them valuable building blocks in materials science for creating functional materials with tailored properties.
Metal phosphonates, which are coordination polymers formed between metal ions and phosphonate ligands, represent a significant area of research. These materials can be designed to have porous structures, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. kaust.edu.saresearchgate.net The strong interaction between the phosphonate group and metal centers often imparts high thermal and chemical stability to these materials. kaust.edu.sa
In the realm of nanotechnology, phosphonate-based polymers have been used to functionalize and stabilize nanoparticles. For example, poly(methylvinylphosphonate) serves as an effective coating for magnetite nanoparticles, preventing their agglomeration and allowing for stable aqueous dispersions. mdpi.com This surface modification is crucial for the application of nanoparticles in various fields. Additionally, phosphonate-functionalized polymers have been developed as sorbents for the selective recovery of metal ions, such as rare earth elements. mdpi.com The encoded, template-dependent enzymatic synthesis of alkyl-phosphonate nucleic acids (phNA), which have an uncharged backbone, represents a frontier in synthetic biology and polymer chemistry, opening avenues for the evolution of novel functional molecules. nih.gov
| Material Type | Innovation | Potential Application | Reference |
| Metal Phosphonates | Unconventional MOFs | Catalysis, Ion Exchange, Adsorption | kaust.edu.saresearchgate.net |
| Poly(methylvinylphosphonate) | Nanoparticle Coating | Stable Magnetic Nanoparticle Suspensions | mdpi.com |
| Alkyl-Phosphonate Nucleic Acids (phNA) | Uncharged Genetic Polymer | Synthetic Biology, Aptamer Development | nih.gov |
| Phosphonate-Functionalized Polymers | Sorbents for Metal Ions | Recovery of Rare Earth Elements | mdpi.com |
| Phosphonate-Based Hydrogels | Post-Modification Synthesis | Biomaterials | mdpi.com |
Synthesis of Functional Reactive Oligomers and Polymers
The transformation of commercial polymers into functional reactive oligomers is a significant area of research, and H-phosphonic acid dialkyl esters, such as dimethyl hydrogen phosphonate, play a crucial role. For instance, polyamide-6 can be converted into reactive oligomers by reacting it with diesters of H-phosphonic acid. researchgate.net This process involves multiple simultaneous reactions: the phosphorylation of the amide group by the alkyl esters of the phosphonic acids and the degradation of the main polymer chain through an exchange reaction between the amide and phosphonic acid ester groups. researchgate.net
Another key application is in the creation of photopolymerizable resins. This is achieved through the radical addition of dithis compound (DMHP) or diethyl hydrogenphosphonate (DEHP) to unsaturated compounds. imist.ma The resulting telomers can then be functionalized with groups like (meth)acryloyl to produce resins that can be rapidly cured under UV irradiation. imist.ma This solvent-free, room-temperature process is highly valuable for industrial applications such as adhesives and coatings. imist.ma
| Polymer/Oligomer Type | Precursor(s) | Key Process | Resulting Product | Reference |
| Functional Reactive Polyamide Oligomers | Polyamide-6, Diesters of H-phosphonic acid | Phosphorylation and chain degradation | Reactive oligomers with new properties | researchgate.net |
| Photopolymerizable Resins | Unsaturated compounds, Dithis compound (DMHP) | Radical addition (telomerization) and functionalization | Phosphonated telomers bearing unsaturations | imist.ma |
Development of Metal Phosphonate Hybrid Materials
Metal phosphonates are a class of inorganic-organic hybrid materials synthesized from metal ions and organophosphonic acids. rsc.orgresearchgate.net These materials are noted for their versatile structures, high thermal and water stability, and the ability to combine the functionalities of both their inorganic and organic components. rsc.orgrsc.orgresearchgate.net While traditional metal phosphonates often form dense, layered structures with low porosity, various strategies have been developed to create porous versions. researchgate.net The synthesis is typically carried out under mild conditions, allowing for the rational design and incorporation of various functionalities. rsc.orgresearchgate.net
Layered nickel methyl-phosphonates (NiMe) can serve as single-source precursors for the synthesis of nickel phosphide (B1233454) nanoparticles through thermal treatment. ustc.edu.cn These nanoparticles are coated with a thin shell of carbonaceous material and have sizes ranging from approximately 15 to 45 nm. ustc.edu.cn
Metal phosphonate hybrid materials are investigated as precursors for efficient water-splitting electrocatalysts. ustc.edu.cn For example, layered hybrid transition metal phosphonate compounds can be used to create catalysts for the oxygen evolution reaction. ustc.edu.cn During operation, these materials can transform into transition metal hydroxide (B78521) nanosheets that are highly active catalysts. ustc.edu.cn A hybrid compound containing both nickel and iron has been shown to be an efficient and stable catalyst, generating a current density of 10 mA cm⁻² at an overpotential of 240 mV for over 160 hours. ustc.edu.cn Furthermore, nickel phosphide nanoparticles derived from nickel phenyl- or methyl-phosphonates are effective catalysts for the hydrogen evolution reaction, with Ni₂P showing the best performance. ustc.edu.cn Nanoporous metal phosphates derived from phosphonate precursors also show promise for energy storage applications, such as supercapacitors. nih.gov
The porous nature of some metal phosphonates makes them suitable for gas separation and storage applications. mdpi.com They have been employed as solid sorbents for gas separation, with a particular focus on carbon dioxide (CO₂) capture. mdpi.comnih.gov The ability to tailor the pore structure and introduce specific functional groups into the metal phosphonate framework allows for the design of materials with high adsorption capacity and selectivity for certain gases. rsc.orgnih.gov
Metal phosphonates are utilized in the development of advanced materials for imaging and sensing. researchgate.net Their adjustable composition, controllable structures, and low toxicity make them suitable for various biomedical applications. researchgate.net Metal phosphonate hybrid materials can be designed as sensors for detecting metal ions. acs.org For instance, nanoscale metal-organic frameworks (nMOFs) can act as contrast agents for magnetic resonance imaging (MRI) and computed tomography (CT). nih.govnih.govrsc.org The metal ions or clusters within the nMOF structure are key to their function as imaging agents. nih.gov Furthermore, luminescent metal-organic frameworks have been developed as effective optical imaging agents. rsc.org
| Application | Material Type | Function | Key Features | Reference(s) |
| Energy | Layered hybrid transition metal phosphonates | Water Splitting Electrocatalyst Precursor | In-situ formation of active hydroxide nanosheets | ustc.edu.cn |
| Nickel Phosphide Nanoparticles | Hydrogen Evolution Reaction Catalyst | Synthesized from nickel methyl-phosphonate precursors | ustc.edu.cn | |
| Gas Capture | Porous Metal Phosphonates | CO₂ Adsorption | High surface area and tunable porosity | mdpi.comnih.gov |
| Imaging | Nanoscale Metal-Organic Frameworks (nMOFs) | MRI/CT Contrast Agents | High porosity, multifunctionality | nih.govnih.govrsc.org |
| Sensing | Luminescent Metal-Organic Frameworks | Metal Ion Detection | High sensitivity and selectivity | acs.org |
In the realm of photodynamic therapy (PDT), which uses a photosensitizer, light, and oxygen to destroy tumors, metal-based nanoparticles and complexes are gaining attention. nih.govmdpi.com Metal incorporation into photosensitizers can enhance their photodynamic activity and stability. nih.gov While the direct use of this compound in this context is not specified, the broader class of metal-based nanomaterials, which includes metal phosphonates, serves as a platform for developing new photodynamic agents. mdpi.com These materials can act as photosensitizers or as delivery vehicles for them. mdpi.com
Biochemical and Medicinal Chemistry Research Avenues Chemical Principles and Design
Bioisosteric Mimicry of Phosphate (B84403) Groups in Biological Systems
The replacement of a phosphate group with a phosphonate (B1237965) is a widely utilized strategy in medicinal chemistry to enhance metabolic stability while maintaining biological activity. cambridgemedchemconsulting.comrsc.org The fundamental difference lies in the substitution of a P-O-C bond in a phosphate ester with a more stable P-C bond in a phosphonate. This substitution renders the molecule resistant to enzymatic hydrolysis by phosphatases, which are ubiquitous in biological systems. Methyl hydrogenphosphonate serves as a key structural motif in this context, offering a stable and effective mimic of the phosphate group.
The isosteric and isopolar nature of the phosphonate group compared to the phosphate group allows it to be recognized by many enzymes and receptors. researchgate.net However, the substitution of an oxygen atom with a carbon atom does introduce subtle but significant changes in stereochemistry and acidity. The pKa values of a phosphonic acid differ from those of a phosphoric acid, which can influence binding interactions within a protein's active site. cambridgemedchemconsulting.com
In the realm of nucleic acid chemistry, methylphosphonates have been incorporated into oligonucleotides to create nonionic nucleic acid analogs. These methylphosphonate (B1257008) nucleic acids (MEPNA) have shown unique properties, such as an increased rate of RNase H cleavage of hybrid duplexes, which is a desirable characteristic for antisense oligonucleotides. nih.gov The methyl group in the phosphonate linkage alters the charge and conformation of the nucleic acid backbone, leading to these distinct biological properties.
Table 1: Comparison of Phosphate and Methylphosphonate Properties
| Feature | Phosphate | Methylphosphonate |
| Linkage | P-O-C | P-C |
| Susceptibility to Hydrolysis | High | Low |
| Charge at Physiological pH | Anionic | Can be neutral or anionic depending on esterification |
| pKa2 | ~6.3 | Higher than phosphate |
| Application in Nucleic Acids | Natural backbone | Creates nonionic analogs with modified properties nih.gov |
Enzyme Interaction Studies: Design of Ligands and Inhibitors
The stability of the phosphonate group makes it an ideal candidate for the design of enzyme inhibitors that can mimic the transition state of a substrate or act as a stable analog of a phosphate-containing substrate. researchgate.net By replacing the scissile phosphate ester linkage with a non-hydrolyzable phosphonate, researchers can create molecules that bind tightly to an enzyme's active site without being processed, effectively blocking the enzyme's function.
Methylphosphonates have been incorporated into various molecular scaffolds to target specific enzymes. For example, glyphosate, an N-methyl phosphonate derivative of glycine, is a potent inhibitor of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), an enzyme crucial for the biosynthesis of aromatic amino acids in plants and microorganisms. nih.gov The methylphosphonate moiety mimics the tetrahedral transition state of the reaction, leading to competitive inhibition with respect to phosphoenolpyruvate. nih.gov
The design of such inhibitors often involves detailed structure-activity relationship (SAR) studies to optimize binding affinity and selectivity. The steric and electronic properties of the methyl group in methylphosphonate can be fine-tuned by further substitutions on the methyl carbon, such as fluorination, to more closely mimic the electronic environment of the phosphate group. unl.edu These modifications can lead to inhibitors with sub-nanomolar potencies.
Rational Design of Nucleoside/Nucleotide Analogs and Prodrugs
A significant area of research involving methylphosphonates is the rational design of nucleoside and nucleotide analogs with antiviral and anticancer properties. nih.gov Many antiviral drugs are nucleoside analogs that must be phosphorylated intracellularly to their active triphosphate form. This phosphorylation can be inefficient and is often a rate-limiting step. Acyclic nucleoside phosphonates (ANPs) are designed to bypass the initial phosphorylation step by incorporating a stable phosphonate group. nih.gov
A prominent example is tenofovir, an ANP that is a potent inhibitor of HIV reverse transcriptase. However, due to its negative charge at physiological pH, tenofovir has poor cell permeability. To overcome this, prodrug strategies have been developed. Tenofovir alafenamide (TAF) is a novel prodrug of tenofovir that utilizes a phosphonamidate moiety to mask the negative charge of the phosphonate. nih.govdrugbank.comwikipedia.orgresearchgate.netmedpath.com This modification enhances cell permeability and leads to higher intracellular concentrations of the active drug, tenofovir diphosphate, in target lymphoid tissues. nih.govwikipedia.orgresearchgate.net
The design of these prodrugs is a testament to the power of rational drug design. By understanding the enzymatic pathways involved in the activation of the prodrug, medicinal chemists can design molecules that are stable in the plasma but are efficiently cleaved to release the active drug inside the target cells.
Table 2: Examples of Methylphosphonate-Containing Nucleoside Analogs and Prodrugs
| Compound | Therapeutic Target | Mechanism of Action | Key Design Feature |
| Tenofovir Alafenamide (TAF) | HIV Reverse Transcriptase | Prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor. nih.govwikipedia.orgresearchgate.net | Phosphonamidate prodrug approach enhances cell permeability and targeted delivery. nih.govwikipedia.orgresearchgate.net |
| Adefovir Dipivoxil | HBV Reverse Transcriptase | Prodrug of adefovir, an acyclic nucleoside phosphonate. nih.gov | Bis(pivaloyloxymethyl) ester prodrug improves oral bioavailability. nih.gov |
| (S)-HPMP-5-aza-C | DNA Viruses (e.g., HSV, CMV) | Acyclic nucleoside phosphonate with broad-spectrum antiviral activity. cardiff.ac.uk | 5-azacytosine modification enhances activity and selectivity. cardiff.ac.uk |
Natural Product Chemistry and Biosynthesis of Organophosphonates
While many organophosphonates in medicinal use are synthetic, nature also produces a variety of compounds containing the stable carbon-phosphorus (C-P) bond. nih.govresearchgate.net The discovery of 2-aminoethylphosphonate (ciliatine) in 1959 was the first evidence of biogenic phosphonates. nih.gov Since then, methylphosphonate has been identified as a component of phosphonolipids and phosphonoglycans in various organisms, including archaea, bacteria, and protozoa. nih.gov
The biosynthesis of the C-P bond is a fascinating area of research. The key enzyme responsible for the formation of methylphosphonate is methylphosphonate synthase (MPnS). nih.gov This enzyme catalyzes the conversion of a precursor molecule to methylphosphonate. The discovery of MPnS and its unique iron-coordinating triad has provided insights into the molecular basis of methylphosphonate synthesis in marine microbes. nih.gov The presence of MPnS in abundant marine bacteria like Pelagibacter ubique suggests that methylphosphonate plays a significant role in the global phosphorus and methane cycles. nih.gov
Research into the biosynthesis of phosphonate natural products has also revealed novel enzymatic reactions, such as those involving phosphonate O-methyltransferases. semanticscholar.org Understanding these biosynthetic pathways not only sheds light on the natural roles of these compounds but also provides tools for the discovery and bioengineering of new phosphonate-containing molecules with potential therapeutic applications.
Exploration of Phosphonate Derivatives as Ligands in Nuclear Medicine Research
Phosphonate and bisphosphonate derivatives have a strong affinity for the hydroxyapatite matrix of bone. This property has been exploited in nuclear medicine for the development of bone-seeking radiopharmaceuticals. nih.gov By chelating a radioactive metal isotope with a phosphonate-containing ligand, it is possible to deliver the radionuclide specifically to the bone for imaging or therapeutic purposes.
Technetium-99m (99mTc), a gamma-emitting radionuclide, is commonly used for diagnostic imaging. radiopaedia.orgnih.gov 99mTc-labeled diphosphonates, such as technetium-99m methylene diphosphonate (99mTc-MDP), are widely used as bone scanning agents to detect a variety of bone pathologies, including metastases, fractures, and infections. radiopaedia.orgnih.goviaea.org The phosphonate moieties of the ligand bind to the calcium in hydroxyapatite, leading to the accumulation of the radiotracer in areas of high bone turnover. emory.edu
The design of these radiopharmaceuticals involves the synthesis of ligands that can stably chelate the radiometal while maintaining a high affinity for bone. Research in this area focuses on optimizing the pharmacokinetic properties of the complexes to achieve high bone-to-soft tissue ratios for clear imaging. researchgate.net The biodistribution of these complexes is studied in animal models to assess their efficacy and safety. nih.goviaea.orgresearchgate.netmdpi.com
Table 3: Research Findings on Phosphonate Ligands in Nuclear Medicine
| Radiopharmaceutical | Radionuclide | Ligand Type | Key Research Finding |
| 99mTc-MDP | Technetium-99m | Methylene Diphosphonate | Widely used for bone scintigraphy to detect areas of altered osteogenesis. radiopaedia.orgnih.gov |
| 99mTc-labeled pamidronate and alendronate conjugates | Technetium-99m | Bisphosphonates | Showed high bone-to-blood and bone-to-muscle ratios in preclinical studies, indicating potential as improved bone imaging agents. researchgate.net |
| 99mTc-labeled tetraphosphonates | Technetium-99m | Alpha-aminomethyl phosphonates | Demonstrated high bone uptake (40-60%) within 30 minutes post-injection in rat models. nih.gov |
Q & A
Q. What are the established synthetic routes for methyl hydrogenphosphonate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via transesterification of phosphonic acid derivatives or oxidation of H-phosphonate precursors. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity .
- Catalysts : Use of acyl chlorides as coupling agents improves diester formation efficiency .
- Temperature control : Reactions performed at 0–5°C minimize side reactions like hydrolysis . Reference Data :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | +15% vs. THF |
| Catalyst | Pivaloyl chloride | 85% purity |
| Reaction Time | 2–4 hours | >90% completion |
Q. What analytical methods are recommended for characterizing this compound, and how are spectral data interpreted?
- Chromatography : Reverse-phase HPLC with a hexanesulfonic acid mobile phase (pH 2.0) resolves phosphonate derivatives effectively .
- NMR : P NMR distinguishes hydrogenphosphonate (δ ~5–10 ppm) from oxidized byproducts (δ ~0–3 ppm) .
- Mass Spectrometry : While NIST data are limited for this compound, electron ionization (EI) spectra typically show fragments at m/z 97 (PO) and 110 (CHPO) .
Q. What safety protocols are critical when handling this compound in the lab?
- Ventilation : Use fume hoods to avoid aerosol inhalation .
- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure .
- Spill Management : Neutralize with sodium bicarbonate and collect in sealed containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms for H-phosphonate oxidation?
Discrepancies often arise from:
- Oxidizing agents : I/HO vs. N-chlorosuccinimide may yield varying intermediates .
- pH effects : Acidic conditions favor P=O bond formation, while neutral pH promotes hydrolysis . Methodological Approach :
- Perform kinetic studies under controlled pH and oxidant concentrations.
- Use O isotopic labeling to track oxygen incorporation pathways .
Q. What strategies optimize this compound’s stability in aqueous solutions for drug delivery applications?
- Lyophilization : Freeze-drying with trehalose preserves integrity (95% recovery post-reconstitution) .
- Chelation : Adding EDTA (1 mM) mitigates metal-catalyzed degradation .
- pH Buffering : Maintain solutions at pH 6.5–7.0 to balance hydrolysis and oxidation rates .
Q. How do crystallographic data inform the design of this compound-based coordination polymers?
- Ligand geometry : The P=O group acts as a monodentate ligand, while P–OH can bridge metal centers .
- Counterion effects : Ethylenediammonium ions enhance lattice stability via H-bonding (d = 2.8 Å between NH and P=O) .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for validating this compound’s bioactivity in enzyme inhibition assays?
- Dose-response curves : Fit data to a Hill equation to calculate IC and cooperativity coefficients .
- Error analysis : Use ANOVA to compare triplicate measurements (α = 0.05) .
Q. How should researchers address low reproducibility in phosphorylation reactions using this compound?
- Variable control : Standardize humidity (<30% RH) to prevent hydrolysis .
- Quality checks : Pre-test reagents via P NMR to confirm absence of oxidized species .
Ethical & Methodological Rigor
Q. What ethical considerations apply when publishing conflicting data on this compound’s toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
